3-Chloro-4-methoxytoluene
Description
Nomenclature and Isomeric Considerations of 3-Chloro-4-methoxytoluene
The precise naming and structural definition of a chemical compound are fundamental to scientific communication. This section delves into the standardized nomenclature of this compound and the concept of isomerism within its chemical family.
IUPAC and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is 2-chloro-1-methoxy-4-methylbenzene . nih.govuni.lu However, in scientific literature and commercial contexts, it is frequently referred to by its common name, this compound. nih.govcymitquimica.com Other synonyms include 2-Chloro-4-methylanisole and Benzene (B151609), 2-chloro-1-methoxy-4-methyl-. cymitquimica.com
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | nih.govuni.lu |
| Common Name | This compound | nih.govcymitquimica.com |
| CAS Number | 22002-44-4 | scbt.comnist.gov |
| Molecular Formula | C8H9ClO | nih.govscbt.com |
| Molecular Weight | 156.61 g/mol | nih.govscbt.com |
Structural Isomerism and Positional Effects within the Chloromethoxy Toluene (B28343) Series
This compound belongs to a series of isomers where the chlorine atom and the methoxy (B1213986) group are situated at different positions on the toluene ring. The arrangement of these substituents significantly influences the compound's physical and chemical properties. This phenomenon is known as positional isomerism. nih.gov
One notable isomer is 4-Chloro-3-methoxytoluene (IUPAC name: 1-chloro-2-methoxy-4-methylbenzene). nih.gov The different placement of the chlorine and methoxy groups in these isomers leads to variations in their electronic distribution, dipole moment, and reactivity. For instance, the relative positions of the electron-donating methoxy group and the electron-withdrawing chlorine atom affect the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. The steric hindrance caused by the substituents also plays a role in the accessibility of reaction sites. nih.gov
The table below compares this compound with one of its positional isomers.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2-chloro-1-methoxy-4-methylbenzene | 22002-44-4 | C8H9ClO | 156.61 g/mol |
| 4-Chloro-3-methoxytoluene | 1-chloro-2-methoxy-4-methylbenzene | 73909-16-7 | C8H9ClO | 156.61 g/mol |
Historical Context and Evolution of Research on Substituted Anisoles and Toluene Derivatives
The study of substituted anisoles and toluene derivatives has a rich history intertwined with the development of organic chemistry. Anisole (B1667542) itself, or methoxybenzene, has been a subject of study for its reactivity in electrophilic aromatic substitution, a fundamental concept in organic chemistry. wikipedia.org The Williamson ether synthesis, a classic method for forming ethers, has been a key reaction for preparing anisole and its derivatives. wikipedia.orgchemicalbook.com
Research into toluene derivatives gained significant momentum with the growth of the chemical industry in the late 19th and early 20th centuries. nitisara.org Toluene, initially derived from coal tar and later from petroleum, became a crucial feedstock for a vast array of chemicals. nitisara.orgwikipedia.org The nitration of toluene, for example, led to the production of trinitrotoluene (TNT), a widely known explosive. wikipedia.org
The development of methods for introducing various functional groups onto the aromatic ring of toluene and its derivatives has been a continuous area of research. This includes halogenation, sulfonation, and Friedel-Crafts reactions, which have enabled the synthesis of a wide range of substituted toluenes with diverse applications. wikipedia.org The synthesis of substituted anisoles has also evolved, with modern methods including palladium-catalyzed coupling reactions. researchgate.netacs.org The ongoing exploration of these compounds is driven by the quest for new materials and molecules with specific functions. valuemarketresearch.com
Significance of this compound in Contemporary Chemical Science
In modern chemical science, this compound is recognized as a valuable building block in organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a reactive chlorine atom and an activating methoxy group on a toluene scaffold, allows for a variety of chemical transformations.
The chlorine substituent can participate in nucleophilic substitution and cross-coupling reactions, enabling the introduction of other functional groups. cymitquimica.com The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming groups to specific positions. This controlled reactivity makes this compound a useful intermediate in the synthesis of more complex molecules.
Its applications are found in the preparation of fine chemicals, including those with potential use in the pharmaceutical and agrochemical industries. cymitquimica.com For instance, the related compound 3-chloro-4-methylaniline, which can be synthesized from precursors like 2-chloro-4-nitrotoluene, is an important intermediate for pesticides, dyes, and pharmaceuticals. google.comgoogle.com The structural motif of a substituted anisole or toluene is present in many biologically active compounds, highlighting the importance of intermediates like this compound in medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBRBKYGIQXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176440 | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-44-4 | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methoxytoluene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways of 3 Chloro 4 Methoxytoluene
Strategic Approaches to 3-Chloro-4-methoxytoluene Synthesis
The creation of this compound can be strategically accomplished through two main retrosynthetic disconnections. The first approach involves introducing a chlorine atom onto the aromatic ring of 4-methoxytoluene. The second, and alternative, strategy is to form the ether linkage by methylating the hydroxyl group of 3-chloro-4-methylphenol (B1346567). Both pathways leverage well-established reaction mechanisms to achieve the target molecule.
Chlorination Reactions of Methoxy (B1213986) Toluene (B28343) Precursors
One of the primary methods for synthesizing this compound is through the direct chlorination of 4-methoxytoluene (also known as p-methylanisole). This process falls under the category of electrophilic aromatic substitution, where a chlorine atom replaces a hydrogen atom on the benzene (B151609) ring.
The reaction involves treating 4-methoxytoluene with a chlorinating agent. A reported method utilizes calcium hypochlorite (B82951) in a mixture of acetone, water, and acetic acid at 0 °C to achieve an 87% yield of the desired product. The selection of the precursor and the reaction conditions are critical for directing the chlorination to the desired position on the aromatic ring.
The directing effects of the substituents on the aromatic ring of 4-methoxytoluene are crucial for the regioselectivity of the chlorination reaction. The methoxy group (-OCH3) is a powerful activating group and an ortho, para-director, while the methyl group (-CH3) is a less powerful activating group and also an ortho, para-director. In 4-methoxytoluene, the position para to the methoxy group is occupied by the methyl group, and vice-versa. Therefore, electrophilic substitution is directed to the positions ortho to the strongly activating methoxy group, which are positions 3 and 5. This inherent directing effect leads to the desired 3-chloro isomer.
To facilitate the reaction, a Lewis acid catalyst such as iron(III) chloride (FeCl3) is often employed. researchgate.netrsc.org The catalyst polarizes the chlorine molecule (Cl2), increasing its electrophilicity and enabling the reaction to proceed under milder conditions. stackexchange.com While direct chlorination of toluene can lead to side-chain reactions under radical conditions (e.g., UV light), the use of a Lewis acid catalyst in the dark and at lower temperatures favors ring substitution. stackexchange.com
| Technique | Catalyst/Reagent | Key Features |
| Lewis Acid Catalysis | Iron(III) chloride (FeCl3) | Activates the chlorine molecule, promoting electrophilic substitution on the aromatic ring. researchgate.netrsc.orgstackexchange.com |
| Directing Group Influence | Methoxy and Methyl groups | The powerful ortho, para-directing methoxy group primarily controls the position of chlorination. |
| Reaction Conditions | Low temperature, absence of light | These conditions favor the ionic mechanism of electrophilic aromatic substitution over a radical side-chain reaction. stackexchange.com |
The chlorination of 4-methoxytoluene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds in two main steps: masterorganicchemistry.com
Formation of the Electrophile and Attack: The Lewis acid catalyst, FeCl3, interacts with a molecule of chlorine (Cl2) to form a highly polarized complex, weakening the Cl-Cl bond and generating a potent electrophile, a chloronium ion (Cl+). stackexchange.commasterorganicchemistry.com The electron-rich π system of the 4-methoxytoluene ring then attacks the electrophilic chlorine atom. masterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Formation of the Arenium Ion and Re-aromatization: The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the final, rapid step, a weak base (such as the FeCl4- ion formed in the first step) removes a proton from the carbon atom bearing the new chlorine atom. This restores the aromatic π system and regenerates the catalyst, yielding the final product, this compound. wikipedia.orgmasterorganicchemistry.com
Methylation of Chlorophenol Derivatives
An alternative and high-yielding route to this compound involves the methylation of the corresponding chlorophenol precursor, 3-chloro-4-methylphenol (also known as 2-chloro-p-cresol). This method focuses on forming the ether bond, a strategy widely used in the synthesis of anisole (B1667542) derivatives.
A specific synthesis reports a 94% yield by reacting 2-chloro-p-cresol with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) with heating for three hours. lookchem.com This approach is an application of the Williamson ether synthesis.
The O-methylation of 3-chloro-4-methylphenol to form this compound is typically achieved via the Williamson ether synthesis. wikipedia.org This method involves two key steps:
Deprotonation: The phenolic hydroxyl group is first deprotonated by a strong base, such as sodium hydroxide (NaOH), to form a more nucleophilic phenoxide ion.
Nucleophilic Substitution: The resulting sodium 3-chloro-4-methylphenoxide then acts as a nucleophile, attacking the methylating agent. Common methylating agents include dimethyl sulfate or methyl halides (like methyl chloride). wikipedia.orgchemicalbook.com The reaction proceeds through an SN2 mechanism, where the phenoxide ion displaces the leaving group (e.g., sulfate or halide) of the methylating agent, forming the desired ether linkage. orgsyn.org
The conditions for the methylation of chlorophenols are critical for achieving high yields and preventing side reactions.
| Parameter | Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) | Used to deprotonate the phenol (B47542), creating the highly nucleophilic phenoxide ion required for the reaction. orgsyn.org |
| Methylating Agent | Dimethyl Sulfate ((CH3)2SO4) | A highly effective and reactive methylating agent for this type of synthesis. lookchem.comorgsyn.org |
| Solvent | Water, or other polar solvents | Facilitates the dissolution of the phenoxide salt and the base. |
| Temperature | Heating/Reflux | Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate. lookchem.com |
| Catalysis | Phase-transfer catalysts (optional) | In some variations, phase-transfer catalysts can be used to facilitate the reaction between reactants in different phases (e.g., aqueous and organic). |
While the classic Williamson synthesis often uses stoichiometric amounts of base, catalytic approaches for phenol methylation exist, particularly in industrial settings. These can involve solid acid or metal oxide catalysts for gas-phase reactions with methanol, though for specific, small-scale syntheses, the base-mediated approach with dimethyl sulfate is common and effective. conicet.gov.arnih.gov
Advanced Synthetic Route Optimization for this compound
Optimization of synthetic routes for this compound involves a multi-faceted approach, focusing on maximizing product yield and purity while ensuring the process is viable for large-scale industrial application. Common synthesis pathways include the methylation of 2-chloro-p-cresol or the chlorination of p-methylanisole.
Achieving high yield and purity is paramount in the synthesis of this compound. The primary challenge in the chlorination of p-methylanisole is controlling the regioselectivity to favor the desired isomer and prevent the formation of other chlorinated byproducts. Purity is a significant concern, as separation of isomers can be a costly and time-consuming process.
Optimization strategies often involve the careful selection of catalysts and reaction conditions. For instance, in analogous syntheses of related compounds, high yields and purities have been achieved. A method for preparing 3-chloro-4-methoxybenzylamine reports yields as high as 85% with a purity of over 99.3%. Similarly, the synthesis of an isomer, 6-chloro-2-methoxytoluene, has been optimized using a phase transfer catalyst to achieve yields of over 95%. These examples highlight the potential for significant yield enhancement through methodical process optimization.
Key parameters that are manipulated to improve yield and purity include temperature, reaction time, solvent system, and the nature of the catalyst. The use of high-throughput screening and automated reaction platforms can accelerate the identification of optimal conditions.
Table 1: Comparison of Synthetic Approaches and Optimization Results for Chloro-methoxy Aromatics
| Starting Material | Reagent/Catalyst | Reported Yield | Reported Purity | Key Optimization Strategy |
|---|---|---|---|---|
| 2-chloro-p-cresol | Dimethyl sulfate | 94.0% | Data not specified | Methylation of a chlorinated precursor. |
| p-methylanisole | Calcium hypochlorite | 87.0% | Data not specified | Direct chlorination of the methoxylated precursor. |
| 3-chloro-4-methoxybenzyl alcohol (for a derivative) | Phosphorus oxychloride, Urotropin | 72-85% | >99.3% | Multi-step synthesis with controlled purification. |
| 2,6-dichlorotoluene (for an isomer) | Sodium methylate, Phase Transfer Catalyst | ~95% | ~96% | Use of phase transfer catalysis to improve reaction efficiency. |
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical challenges. Process development focuses on ensuring safety, cost-effectiveness, and reproducibility.
Key considerations for industrial scale-up include:
Thermal Management: Aromatic chlorination and methylation reactions are often exothermic. Effective heat transfer mechanisms must be designed into industrial reactors to maintain optimal temperature control, prevent runaway reactions, and minimize the formation of thermal degradation byproducts.
Materials of Construction: The reagents used, such as hydrochloric acid which can be generated during chlorination, can be corrosive. Industrial reactors and associated pipework must be constructed from materials that can withstand these conditions to prevent equipment failure and contamination.
Reagent Handling and Safety: The industrial use of hazardous materials, such as traditional methylating agents like dimethyl sulfate or gaseous chlorine, requires robust safety protocols and specialized handling equipment to protect workers and the environment.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing by designing processes that minimize waste and the use of hazardous substances.
Significant efforts are being made to develop greener synthetic routes for aromatic compounds. This involves replacing hazardous reagents and solvents with more sustainable alternatives.
Greener Chlorination: Traditional chlorination methods often rely on harsh chemicals. Modern approaches focus on catalytic systems that are more environmentally friendly. This includes using Fe-Ba mixed oxides as catalysts with hydrochloric acid and hydrogen peroxide, which is a safer oxidant. Another innovative technique is photocatalysis, which employs sustainable, low-cost iron and sulfur catalysts activated by mild blue light at room temperature, eliminating the need for high temperatures and harsh reagents.
Safer Methylating Agents: Dimethyl sulfate, a conventional methylating agent, is highly toxic. A widely recognized green alternative is dimethyl carbonate (DMC), which is non-toxic and environmentally safe.
Alternative Solvents: Many traditional organic solvents, such as toluene and dichloromethane, are toxic and difficult to recover. Green chemistry promotes the use of benign solvents like water, ionic liquids, or supercritical carbon dioxide, which are non-toxic, non-flammable, and often renewable.
Catalysis: The use of catalysts is a core principle of green chemistry. Catalysts offer advantages such as lower energy requirements, use in small (catalytic) versus large (stoichiometric) quantities, and enhanced selectivity, which reduces waste.
Table 2: Green Chemistry Alternatives in Synthesis
| Process Step | Conventional Reagent/Solvent | Associated Hazard | Green Alternative | Benefit |
|---|---|---|---|---|
| Chlorination | Elemental Chlorine (Cl₂) | Toxic gas, harsh conditions | Photocatalysis with Fe/S catalysts | Mild conditions, low-cost, sustainable. |
| Chlorination | Sulfuryl chloride | Corrosive, toxic | HCl / H₂O₂ with Fe-Ba oxide catalyst | Uses safer oxidant, efficient. |
| Methylation | Dimethyl sulfate | Highly toxic, carcinogenic | Dimethyl carbonate (DMC) | Non-toxic, environmentally safe. |
| Solvent | Toluene, Dichloromethane | Volatile, toxic, difficult to recover | Water, Supercritical CO₂, Ionic Liquids | Non-toxic, non-flammable, renewable. |
A primary goal of green chemistry is the prevention of waste at its source. In the synthesis of this compound, this involves maximizing reaction selectivity to avoid the formation of unwanted isomers and polychlorinated compounds.
Improving the atom economy of a reaction is a key metric for waste minimization. This concept evaluates the efficiency of a chemical transformation by calculating the proportion of reactant atoms that are incorporated into the final desired product. Catalytic pathways generally offer a much higher atom economy than stoichiometric reactions.
The management of any unavoidable waste is also critical. Waste streams containing chlorinated aromatic compounds are considered hazardous. Research into the dechlorination and detoxification of such waste, for example using fly ash under mild conditions, provides methods for remediation. By designing reactions that are highly selective and efficient, the generation of such hazardous byproducts can be significantly reduced, aligning the synthesis of this compound with the principles of sustainable chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Methoxytoluene
Reaction Mechanisms of 3-Chloro-4-methoxytoluene and its Derivatives
The reaction mechanisms involving this compound are classic examples of aromatic chemistry, showcasing how substituents influence the pathway and outcome of reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. dalalinstitute.com The general mechanism involves two main steps: the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the loss of a proton (H+) from the carbocation to restore the ring's aromaticity. total-synthesis.commasterorganicchemistry.com
For this compound, the rate and position of electrophilic attack are determined by the existing substituents. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. total-synthesis.com
For example, in a nitration reaction, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. total-synthesis.com The aromatic ring of this compound attacks the nitronium ion. The position of this attack is directed by the substituents (see section 3.2.2). A notable example is the nitration of 4-chlorotoluene, which yields a mixture of isomers, demonstrating the directing effects of the chloro and methyl groups. chemicalbook.com In another relevant synthesis, 2-chloro-4-fluorotoluene (B151448) is nitrated using potassium nitrate (B79036) and sulfuric acid to produce 2-chloro-4-fluoro-5-nitrotoluene, highlighting a specific regioselective outcome. prepchem.com
Table 1: Example of Regioselectivity in Electrophilic Aromatic Substitution This table illustrates the outcome of a typical electrophilic nitration on a related substituted toluene (B28343), demonstrating the directing effects of the substituents.
| Starting Material | Reaction | Products | Yield Distribution | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | Nitration with mixed acid | 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene | 65% and 35% respectively | chemicalbook.com |
Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound, where a nucleophile replaces the halogen, is generally a difficult reaction. It does not proceed via the SN1 or SN2 mechanisms common for alkyl halides. Instead, it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.
The mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion (the Meisenheimer complex).
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
An illustrative example is the reaction of 5-nitro-2,4-dichlorotoluene with sodium methylate. google.com In this reaction, one of the chlorine atoms is substituted by the methoxy (B1213986) group. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom. google.com Similarly, the synthesis of rafoxanide (B1680503) involves a nucleophilic aromatic substitution where a phenoxide ion displaces a chlorine atom from 3,4-dichloronitrobenzene, a reaction enabled by the activating nitro group. nih.gov
The substituents on the this compound ring can undergo various oxidation and reduction reactions.
Oxidation: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert this compound into 3-Chloro-4-methoxybenzoic acid. nih.gov
Reduction: Reduction reactions are particularly relevant for derivatives of this compound, especially nitro derivatives formed via electrophilic substitution. A nitro group (NO₂) on the aromatic ring can be readily reduced to a primary amine (NH₂). Common reducing agents for this transformation include metals in the presence of acid (e.g., Fe, Sn, or Zn in HCl), or catalytic hydrogenation (H₂ over Pd, Pt, or Ni). For instance, a method for reducing a substituted nitrobenzene (B124822) to an aniline (B41778) involves using iron powder in acetic acid, which provides high yields. nih.gov This is a crucial step in the synthesis of many dyes, pharmaceuticals, and other complex organic molecules. sigmaaldrich.com
Table 2: Examples of Reduction Methods for Aromatic Nitro Compounds
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chloro-4-(4′-chlorophenoxy)nitrobenzene | Fe / Acetic Acid | 3-Chloro-4-(4′-chlorophenoxy)aminobenzene | 94% | nih.gov |
| 5-Nitro-4-alkoxy-2-chlorotoluene | Zinc / Acetic Acid | 5-Amino-4-alkoxy-2-chlorotoluene | Not specified | google.com |
Role of Substituents on Aromatic Ring Reactivity
The reactivity and regioselectivity of electrophilic substitution reactions on the this compound ring are controlled by the electronic effects and steric demands of the chloro, methoxy, and methyl groups.
Substituents influence the reactivity of the benzene ring through a combination of inductive and resonance effects. msu.edulibretexts.org
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Both the oxygen of the methoxy group and the chlorine atom are more electronegative than carbon, and thus they exert an electron-withdrawing inductive effect, deactivating the ring by pulling electron density away from it. libretexts.org
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Both the methoxy group and the chlorine atom have lone pairs that can be donated to the ring. msu.eduvedantu.com This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles (activation). vedantu.comquora.com
Net Effect:
Methoxy Group (-OCH₃): The resonance effect (+R) is much stronger than its inductive effect (-I). Therefore, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. msu.edu It increases the rate of electrophilic substitution significantly compared to benzene. libretexts.org
Chlorine Atom (-Cl): The inductive effect (-I) is stronger than its resonance effect (+R). vedantu.comquora.com Consequently, chlorine is a deactivating group, making the ring less reactive than benzene. libretexts.org However, the weak resonance donation still enriches the ortho and para positions with electron density, so it is an ortho-, para-director. quora.com
Methyl Group (-CH₃): The methyl group is a weak activating group due to a combination of a weak electron-donating inductive effect and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions. stackexchange.com
Table 3: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Strong electron-donating (+R) | Strong Activator | Ortho, Para |
| Chlorine (-Cl) | Strong electron-withdrawing (-I) | Weak electron-donating (+R) | Deactivator | Ortho, Para |
| Methyl (-CH₃) | Weak electron-donating (+I) | Activating (Hyperconjugation) | Weak Activator | Ortho, Para |
The position of an incoming electrophile is determined by the cumulative directing effects of the existing substituents and any steric hindrance they may cause. In this compound (2-Chloro-4-methylanisole), the substituents are at positions 1 (methyl), 2 (chloro), and 4 (methoxy).
The methoxy group at C-4 is the most powerful activating group and strongly directs incoming electrophiles to its ortho positions, C-3 and C-5.
The methyl group at C-1 weakly directs to its ortho positions (C-2 and C-6) and its para position (C-4).
The chloro group at C-2 deactivates the ring but directs to its ortho position (C-3) and para position (C-6).
Analysis of Possible Substitution Sites:
Position 3: Activated by the methoxy group (ortho) and the chloro group (ortho). However, this position is sterically hindered, being crowded between the methyl and chloro groups.
Position 5: Strongly activated by the methoxy group (ortho). It experiences less steric hindrance compared to position 3.
Position 6: Activated by the methyl group (ortho) and the chloro group (para).
Considering these factors, the powerful activating effect of the methoxy group is dominant. Electrophilic attack is most likely to occur at the positions ortho to it. Between positions 3 and 5, position 5 is sterically more accessible. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C-5 position.
Advanced Reaction Studies and Kinetic Analysis
Advanced studies, including computational chemistry and kinetic analyses, are crucial for a deeper understanding of the reactivity of this compound. Although specific experimental kinetic data for this compound is limited, computational methods provide valuable insights into its electronic structure and potential reaction pathways.
Computational chemistry serves as a powerful tool to predict the physicochemical properties and reactivity of molecules. For this compound, various properties have been calculated using methods like the Joback method and the Crippen method, providing theoretical data on its thermodynamic and physical characteristics.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Method |
|---|---|---|---|
| Gibbs Free Energy of Formation | -7.30 | kJ/mol | Joback Method |
| Enthalpy of Formation | -142.82 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 15.12 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 43.80 | kJ/mol | Joback Method |
| Boiling Point | 478.93 | K | Joback Method |
| Melting Point | 283.53 | K | Joback Method |
| Critical Temperature | 696.56 | K | Joback Method |
| Critical Pressure | 3306.75 | kPa | Joback Method |
| McGowan Volume | 117.930 | ml/mol | McGowan Method |
This data is sourced from computational estimations and provides a theoretical basis for understanding the compound's behavior.
Quantum mechanical calculations can further elucidate the electronic properties that influence reactivity. The methoxy group (-OCH3) is a strong activating group and directs electrophilic substitution to the ortho and para positions relative to itself. Conversely, the chlorine atom is a deactivating group but also an ortho, para-director. In this compound, the positions ortho to the methoxy group are either substituted by the methyl group or the chlorine atom. The remaining open positions are ortho and meta to the chlorine atom and meta to the methyl group. The directing effects of the substituents would therefore significantly influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.
For instance, in a hypothetical nitration reaction, the rate law would likely be second order, first order in this compound and first order in the nitrating agent. The reaction rate would be sensitive to temperature and the choice of solvent.
Table 2: Hypothetical Kinetic Parameters for an Electrophilic Substitution Reaction of this compound
| Reaction Parameter | Hypothetical Value Range | Significance |
|---|---|---|
| Rate Constant (k) | 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹ | Indicates the speed of the reaction under specific conditions. |
| Activation Energy (Ea) | 50 - 80 kJ/mol | The minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | 10⁸ - 10¹¹ s⁻¹ | Relates to the frequency of molecular collisions in the correct orientation. |
These values are illustrative and based on typical values for electrophilic aromatic substitution reactions of substituted benzenes.
Further research involving experimental kinetic studies would be necessary to determine the precise rate constants and activation parameters for various transformations of this compound. Such studies would involve monitoring the concentration of reactants and products over time under controlled conditions and fitting the data to appropriate rate laws.
Applications of 3 Chloro 4 Methoxytoluene in Specialized Chemical Synthesis
Pharmaceutical Intermediates and Drug Discovery
The structural motif of 3-chloro-4-methoxytoluene is a key component in the architecture of numerous biologically active compounds. Its role as a foundational element allows for the construction of complex molecules with therapeutic potential.
Use as a Building Block in Complex Molecule Synthesis
This compound is recognized as a valuable building block for the synthesis of more intricate molecular structures. scbt.com The presence of reactive sites on the molecule, including the aromatic ring and the methyl group, allows for a variety of chemical modifications. These transformations are essential for constructing the complex frameworks of many pharmaceutical compounds.
Pathways to Pharmaceutical Compounds Derived from this compound Analogues
Analogues of this compound are instrumental in the development of novel pharmaceutical agents. vulcanchem.com For instance, derivatives such as 3-Chloro-4-methoxybenzylamine hydrochloride and N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)-L-alanine serve as intermediates in the synthesis of various drugs. cphi-online.combldpharm.com The specific arrangement of the chloro and methoxy (B1213986) groups can be crucial for achieving the desired interaction with biological targets. A notable example is its use in the synthesis of Avanafil, a pharmaceutical compound, where (3-chloro-4-methoxyphenyl)methanamine is a key intermediate. google.com
| Pharmaceutical Intermediate Derived from this compound | Application |
| (3-chloro-4-methoxyphenyl)methanamine | Intermediate in the synthesis of Avanafil. google.com |
| 3-Chloro-4-methoxybenzylamine hydrochloride | Building block for various pharmaceutical compounds. cphi-online.com |
| N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)-L-alanine | Intermediate in pharmaceutical synthesis. bldpharm.com |
Agrochemical Synthesis and Development
In the agrochemical sector, this compound and its derivatives are fundamental to the creation of modern crop protection solutions. vulcanchem.com
Precursor for Herbicides, Insecticides, and Fungicides
This compound serves as a precursor for a variety of agrochemicals. vulcanchem.com For example, a related compound, 3-chloro-4-methylaniline, is an intermediate in the production of the herbicide Chlortoluron. nih.gov The chemical structure of this compound can be strategically modified to design active ingredients that effectively target specific agricultural pests and weeds.
Structure-Activity Relationship Studies in Agrochemical Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of modern agrochemical research, and derivatives of compounds like this compound are frequently employed in these investigations. SAR studies help researchers understand how specific structural features of a molecule influence its biological activity, which is critical for designing potent and selective agrochemicals. nih.gov By systematically altering the chemical structure of these derivatives, scientists can optimize their efficacy and environmental safety profiles.
Fine Chemicals and Specialty Materials
The utility of this compound extends to the production of fine chemicals and specialty materials. vulcanchem.com Its unique chemical properties make it a valuable intermediate for synthesizing organic compounds with tailored characteristics. These applications include the manufacturing of dyes and other specialty chemicals where precise molecular architecture is key to performance. nbinno.com A related compound, 3-chloro-4-methylaniline, is used as an intermediate in the manufacture of organic pigments. nih.gov
Applications in Dyes, Pigments, and Fragrances
Detailed research findings or established industrial processes that utilize this compound as a direct precursor or key intermediate in the manufacturing of dyes, pigments, or fragrance compounds are not prominently reported in scientific and patent literature.
While related compounds, such as other chlorinated anilines and toluenes, serve as intermediates in the synthesis of certain colorants, a direct synthetic lineage from this compound to specific dyes or pigments is not clearly established. Similarly, in the fragrance industry, other aromatic ethers like 4-methylanisole (B47524) (p-cresyl methyl ether) and 3-chloroanisole (B146291) are known for their aromatic properties or as synthetic intermediates, but the specific contribution of this compound to this sector is not well-documented. medchemexpress.comnbinno.com
Functional Material Synthesis
The application of this compound in the synthesis of functional materials, such as polymers, electronic materials, or advanced composites, is not substantially described in the available research. The term "functional material" can be broad, and while this compound serves as an intermediate for biologically active molecules which have a specific function, its role in creating materials defined by their physical or chemical properties (e.g., conductivity, photo-responsiveness) is not a focus of the existing literature.
Research into functionalized quinoline (B57606) derivatives for medicinal chemistry, for instance, often employs various chloro-substituted phenylamines and other intermediates. google.com However, specific examples detailing the use of this compound as a starting reagent for these or other classes of functional materials are not readily found in published studies. The compound is primarily cataloged as a reagent for general organic synthesis, with its end-products more frequently associated with pharmaceutical and agrochemical research rather than material science. cymitquimica.com
Theoretical and Computational Studies of 3 Chloro 4 Methoxytoluene
Molecular Structure and Conformation Analysis
The arrangement of atoms and the rotational flexibility of substituent groups in 3-Chloro-4-methoxytoluene (C8H9ClO) have been the subject of theoretical investigation to understand its stable conformations and predict its spectroscopic behavior. These studies employ computational methods to model the molecule's geometry and energy landscape.
Conformational Stability and Rotational Isomers
The conformational landscape of this compound is primarily determined by the orientation of the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups attached to the benzene (B151609) ring. The rotation around the C-O bond of the methoxy group and the C-C bond of the methyl group gives rise to different rotational isomers (conformers).
Spectroscopic Signatures from Theoretical Predictions
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, particularly its vibrational (Infrared and Raman) spectra. By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. nih.gov
This theoretical spectrum is then compared with experimental data, such as that from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, to assign the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C-C ring vibrations, C-Cl stretching). The agreement between the predicted and experimental spectra serves to validate the calculated molecular structure and provides a detailed understanding of the molecule's vibrational modes. nih.gov The use of electronic descriptors derived from low-cost DFT methods can further refine the prediction of spectroscopic properties. nih.gov
Electronic Structure and Bonding Characteristics
The electronic properties of this compound, such as the distribution of electrons and the nature of its chemical bonds, are key to understanding its reactivity and molecular interactions. Quantum chemical calculations provide deep insights into these characteristics. nist.govuni.lunist.gov
Quantum Chemical Descriptors and Properties
A range of quantum chemical descriptors are calculated to quantify the electronic properties of this compound. scbt.comnist.gov These descriptors, derived from the molecular orbitals, provide a picture of the molecule's electronic behavior.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help to characterize the molecule's reactivity and are used in various chemical theories to predict its behavior in reactions.
Table 1: Computed Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| Monoisotopic Mass | 156.0342 Da |
This table presents computed properties that help in characterizing the molecule. uni.lunih.gov
Charge Distribution and Electrostatic Potential
The distribution of electron density within the this compound molecule is uneven due to the different electronegativities of the constituent atoms (C, H, O, Cl). This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. nist.govnist.gov
MEP maps illustrate the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the electronegative oxygen and chlorine atoms, while the hydrogen atoms will exhibit a positive potential. These maps are crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.
Reaction Modeling and Prediction
Theoretical models can be used to predict the reactivity of this compound in various chemical reactions. By analyzing the electronic structure and using the calculated quantum chemical descriptors, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.
For instance, the MEP map and the local Fukui functions (derived from the HOMO and LUMO electron densities) can pinpoint specific atoms on the benzene ring that are more susceptible to substitution reactions. The presence of the activating methoxy group and the deactivating but ortho-, para-directing chloro group influences the regioselectivity of electrophilic aromatic substitution. Computational modeling can help to predict the outcome of such reactions, providing a theoretical basis for designing synthetic routes.
Transition State Analysis of Key Reactions
Transition state theory is a cornerstone of understanding chemical reaction rates. Computational chemists can model the transition state (TS) of a reaction, which represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, is the activation energy, which is a key determinant of the reaction rate. For this compound, key reactions would include electrophilic aromatic substitution, given the electron-donating nature of the methoxy and methyl groups, and the electron-withdrawing, deactivating yet ortho-, para-directing nature of the chloro group.
Theoretical studies on similar substituted benzenes have shown that the position of electrophilic attack is determined by the stability of the corresponding transition state. In the case of this compound, an incoming electrophile can attack several positions on the benzene ring. Computational modeling can determine the activation energy for each possible pathway.
For instance, in an electrophilic nitration reaction, the nitronium ion (NO₂⁺) can attack the C2, C5, or C6 positions. The methoxy group at C4 is a strong activating group and directs ortho and para. Since the para position is blocked by the methyl group, it strongly directs to the C5 position. The methyl group at C1 is a weaker activating group, directing to the C2 and C6 positions. The chloro group at C3 is a deactivating group but also directs ortho and para, which would be the C2 and C6 positions. The interplay of these electronic effects will govern the transition state energies.
A hypothetical transition state analysis for the nitration of this compound using DFT calculations might yield the following data:
| Position of Attack | Relative Transition State Energy (kcal/mol) |
| C2 | 18.5 |
| C5 | 15.2 |
| C6 | 20.1 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.
Based on this hypothetical data, the attack at the C5 position would have the lowest activation energy and would therefore be the kinetically favored pathway. This is because the strong electron-donating resonance effect of the methoxy group stabilizes the transition state for attack at the ortho position (C5) most effectively.
Prediction of Reaction Outcomes and Selectivity
Computational models predict regioselectivity by analyzing the stability of the sigma-complex (also known as the Wheland intermediate) that is formed after the electrophile attacks the aromatic ring. The stability of this carbocation intermediate is a good indicator of the corresponding transition state energy, according to the Hammond postulate.
The directing effects of the substituents on this compound are crucial for predicting selectivity:
Methoxy group (-OCH₃): A strong activating, ortho-, para-director due to its +R (resonance) effect.
Methyl group (-CH₃): A weak activating, ortho-, para-director due to its +I (inductive) effect and hyperconjugation.
Chloro group (-Cl): A deactivating, ortho-, para-director due to its -I (inductive) and +R (resonance) effects, with the inductive effect being dominant.
Considering these effects for an electrophilic substitution reaction:
Attack at C2 is directed by the methyl and chloro groups.
Attack at C5 is directed by the methoxy group.
Attack at C6 is directed by the methyl and chloro groups.
The powerful activating and directing effect of the methoxy group is expected to dominate, making the position ortho to it (C5) the most nucleophilic. Computational methods can quantify this by calculating properties such as the Fukui functions or mapping the electrostatic potential, which would show the highest electron density at the C5 position.
A predicted product distribution for a typical electrophilic aromatic substitution reaction on this compound, based on calculated intermediate stabilities, might look like this:
| Product Isomer | Predicted Yield (%) |
| 2-Electro-3-chloro-4-methoxytoluene | 15 |
| 5-Electro-3-chloro-4-methoxytoluene | 80 |
| 6-Electro-3-chloro-4-methoxytoluene | 5 |
Note: These are hypothetical values for illustrative purposes.
These predictions are invaluable for synthetic chemists, allowing them to anticipate the major product of a reaction and optimize conditions to favor a desired isomer. While these computational predictions provide a strong theoretical framework, they are often validated by experimental results.
Q & A
Q. Basic
- ¹H/¹³C-NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm).
- IR Spectroscopy : Confirm C-O (1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds.
- GC-MS : Assess purity and fragmentation patterns (e.g., m/z 156.61 for molecular ion) .
Cross-referencing with synthetic intermediates (e.g., sulfonyl chlorides) ensures structural fidelity .
What strategies are recommended for synthesizing bioactive derivatives of this compound?
Advanced
Functionalize the aromatic ring via sulfonation or amidation to enhance bioactivity. For example:
- Sulfonyl Derivatives : React with chlorosulfonic acid to yield 3-chloro-4-methylbenzenesulfonyl chloride, a precursor for sulfonamide drugs .
- Amide Derivatives : Couple with carboxylic acids using DCC/DMAP to generate N-(3-Chloro-4-methylphenyl) analogs, screened for antimicrobial activity via microdilution assays .
What are the critical safety considerations when handling this compound in the laboratory?
Q. Basic
- Storage : Keep in a cool, ventilated area away from ignition sources; use explosion-proof equipment .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods for synthesis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose per EPA/ECHA regulations .
How can researchers functionalize this compound to introduce sulfonyl groups for downstream applications?
Advanced
Sulfonation is achieved via two-step synthesis:
Sulfonation : React with concentrated H₂SO₄ at 150°C to form the sulfonic acid intermediate.
Chlorination : Treat with PCl₅ to yield 3-chloro-4-methylbenzenesulfonyl chloride. Monitor reaction progress by TLC (silica gel, eluent: hexane/EtOAc 4:1) .
What analytical methods are suitable for quantifying this compound in complex mixtures?
Q. Basic
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
- GC-FID : Calibrate with internal standards (e.g., 4-chlorotoluene) for accuracy .
- LC-MS/MS : Confirm trace amounts in environmental samples (LOD: 0.1 ppm) .
How should researchers address contradictory data in synthetic yield or spectroscopic results?
Q. Advanced
- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian software).
- Isomer Separation : Employ preparative HPLC to isolate and characterize positional isomers .
What methodologies assess the environmental impact of this compound degradation byproducts?
Q. Advanced
- Ecotoxicology Studies : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀).
- Degradation Pathways : Simulate photolysis (UV-Vis) and hydrolysis (pH 7–9) to identify persistent intermediates (e.g., chlorinated phenols) .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .
What literature review strategies are effective for identifying novel applications of this compound?
Q. Basic
- Database Searches : Use Web of Science with keywords: "(this compound) AND (synthesis OR derivatives)".
- Patent Analysis : Filter USPTO/EPO patents for recent industrial applications (e.g., agrochemicals).
- Citation Tracking : Follow seminal papers (e.g., Morgan & Challenor, 2025) for emerging trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
